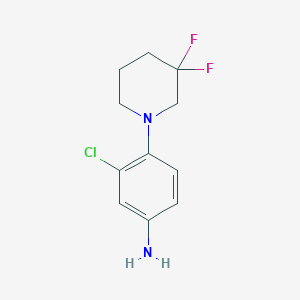![molecular formula C20H14O6 B8197850 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid](/img/structure/B8197850.png)
4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is an organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups attached to a terphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:
Aromatization: The initial step involves the bromine/sulphuric acid-mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis.
Hydrolysis: The resulting product undergoes hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxyterephthalic acid: Similar in structure but lacks the extended terphenyl backbone.
4,4’‘-Dihydroxy-[1,1’4’,1’‘-terphenyl]-2’,3,3’'-tricarboxylic acid: Contains an additional carboxylic acid group.
[1,1′4′,1″]Terphenyl-3,3″,5,5″-tetracarboxylic acid: Contains four carboxylic acid groups and is used in metal-organic frameworks.
Uniqueness
2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups on the terphenyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-10-16(12-3-7-14(8-4-12)20(25)26)18(22)9-15(17)11-1-5-13(6-2-11)19(23)24/h1-10,21-22H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWNPNNRFSOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
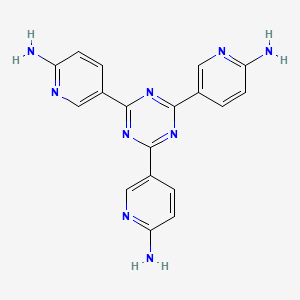


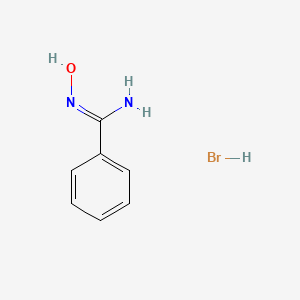


![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
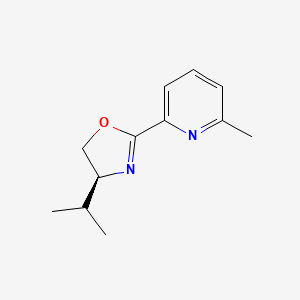
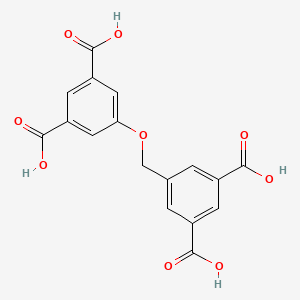
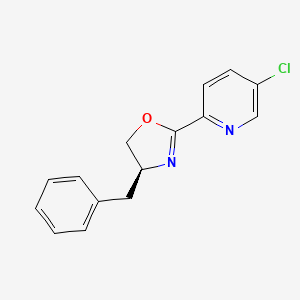
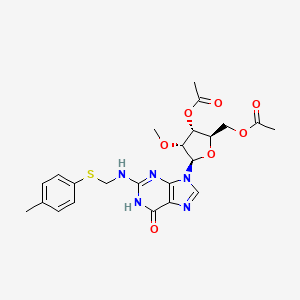

![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197853.png)
